

Application Notes: Bromo-PEG2-NH2 Hydrobromide in the Development of Molecular Glues

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Compound of Interest

Compound Name: *Bromo-PEG2-NH2 hydrobromide*

Cat. No.: *B11933389*

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Introduction

Molecular glues are small molecules that induce or stabilize interactions between two proteins that would otherwise not interact, or do so weakly.[1][2] This induced proximity can lead to various cellular outcomes, with a primary focus in drug discovery on targeted protein degradation (TPD). In this context, a molecular glue can bring a target protein (neostriate) into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][3] Unlike PROTACs (Proteolysis Targeting Chimeras), which are bifunctional molecules composed of two ligands connected by a linker, molecular glues are typically smaller, single molecules.[1]

Bromo-PEG2-NH2 hydrobromide is a heterobifunctional linker containing a bromo group and a primary amine, separated by a flexible polyethylene glycol (PEG) chain. While traditionally used in the synthesis of PROTACs, its unique chemical properties can be strategically repurposed for the discovery and development of novel molecular glues. This document provides detailed application notes and protocols for utilizing **Bromo-PEG2-NH2 hydrobromide** in this emerging area of research.

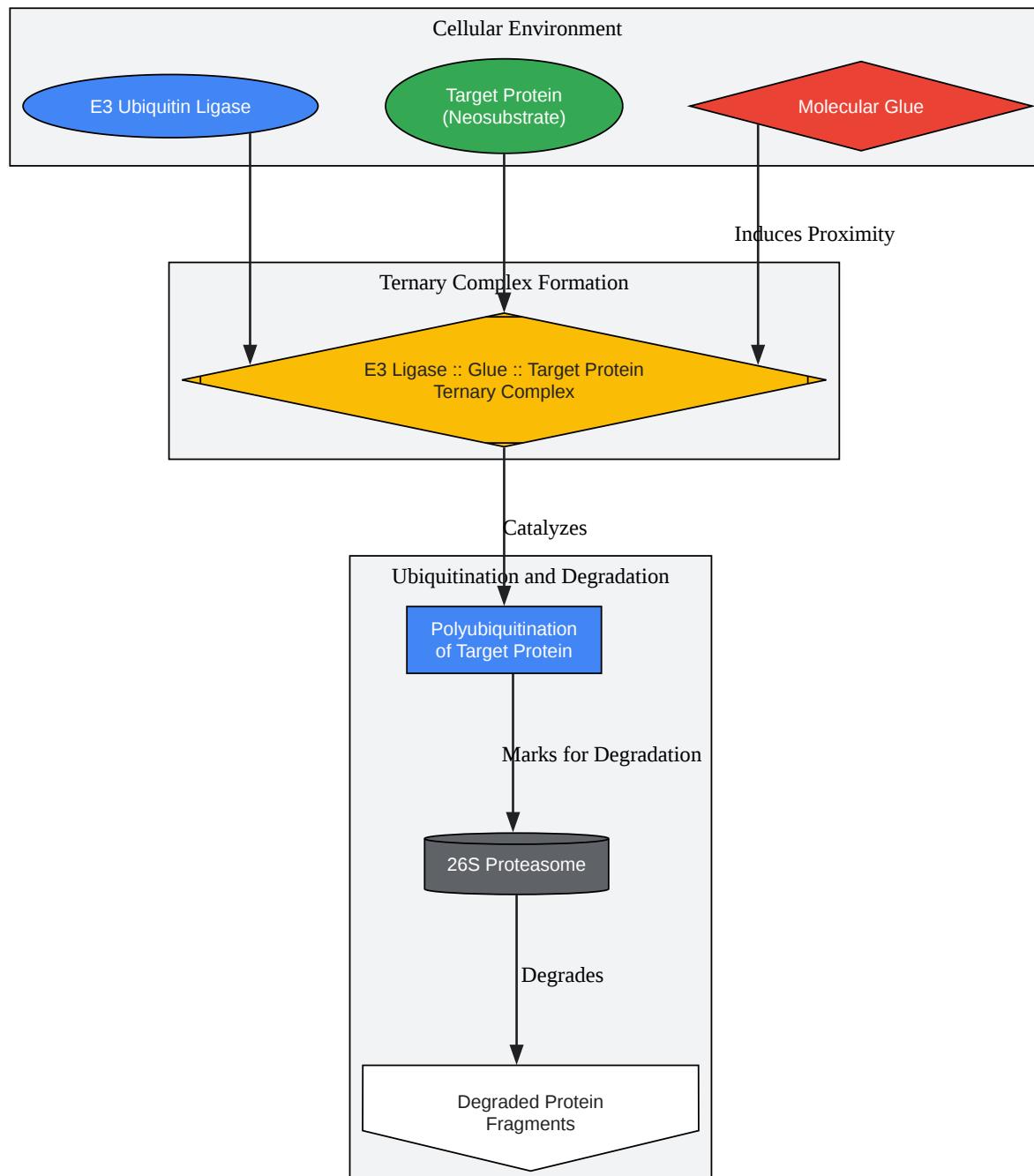
Principle of Application

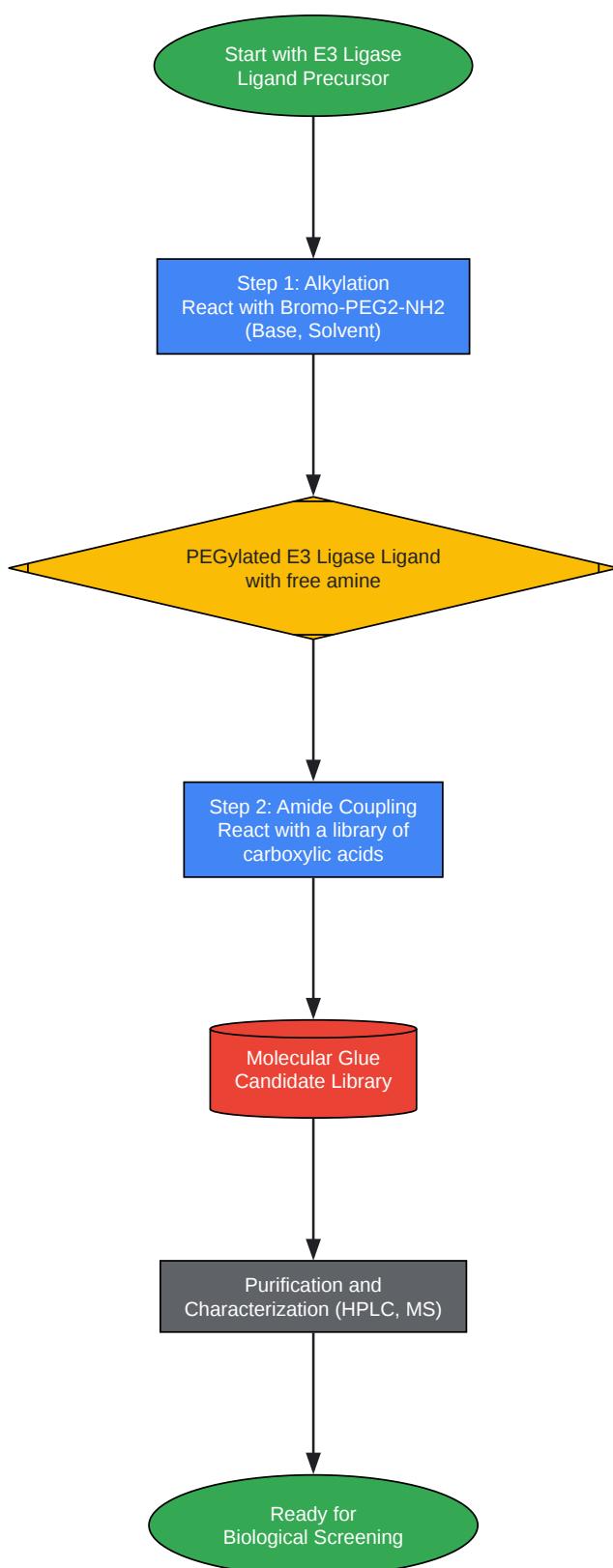
The application of **Bromo-PEG2-NH₂ hydrobromide** in molecular glue development is centered on its utility as a versatile chemical tool for the derivatization of known E3 ligase ligands or fragments that bind to potential target proteins. The primary amine can be used to introduce a diverse range of chemical moieties, while the bromo group allows for conjugation to a parent molecule. The PEG linker provides water solubility and a defined spatial orientation for the newly introduced chemical group.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

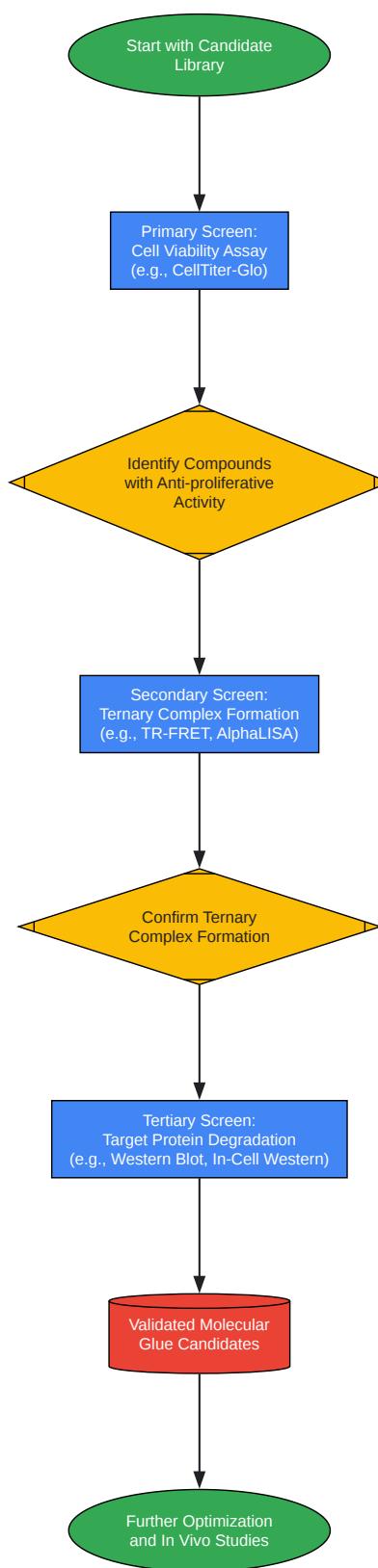
This strategy facilitates the creation of a library of derivatives from a starting compound. By systematically altering the chemical space around a known binder, it is possible to identify novel molecular surfaces that can induce a protein-protein interaction with a neosubstrate, the hallmark of a molecular glue.

Signaling Pathway and Mechanism

Molecular glues that induce protein degradation hijack the cell's natural ubiquitin-proteasome system (UPS). The molecular glue facilitates the formation of a ternary complex between an E3 ubiquitin ligase, the target protein, and the glue itself.[\[3\]](#) Once this complex is formed, the E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome.





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